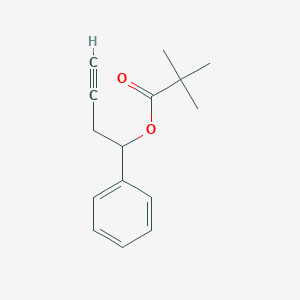
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a but-3-yn-1-yl chain, which is further esterified with 2,2-dimethylpropanoic acid
Vorbereitungsmethoden
The synthesis of 1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate typically involves the esterification of 1-Phenylbut-3-yn-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety, forming amides or new esters.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents for treating various diseases.
Industry: It can be employed in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The phenyl and but-3-yn-1-yl groups contribute to its reactivity and binding affinity, while the ester moiety influences its solubility and stability. The specific pathways involved depend on the context of its application, whether in chemical reactions, biological systems, or industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-Phenylbut-3-yn-1-yl 2,2-dimethylpropanoate can be compared with other similar compounds, such as:
1-Phenylbut-3-yn-1-ol: This compound lacks the ester group, making it more reactive in certain types of chemical reactions.
2,2-Dimethylpropanoic acid: As a precursor in the synthesis of the ester, it provides the necessary carboxylic acid functionality.
Phenylbut-3-yne: This compound lacks both the ester and hydroxyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and reactivity patterns that are valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
919091-24-0 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
1-phenylbut-3-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O2/c1-5-9-13(12-10-7-6-8-11-12)17-14(16)15(2,3)4/h1,6-8,10-11,13H,9H2,2-4H3 |
InChI-Schlüssel |
JCQRCINLUMYPRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC(CC#C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)
![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)
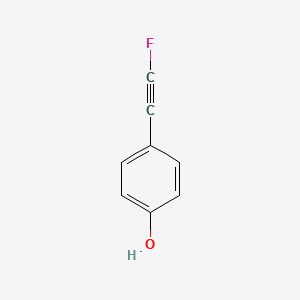
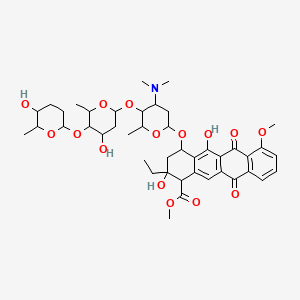
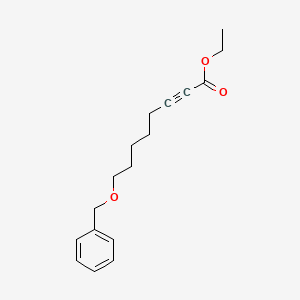

![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
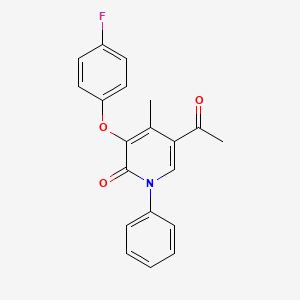
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
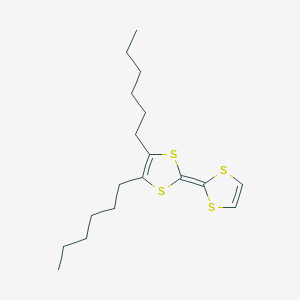


![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)

